Cas no 2107491-94-9 (ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate)

Ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound featuring an imidazopyridine core with an ester functional group. This structure serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fused bicyclic system offers rigidity and electronic diversity, making it valuable for constructing bioactive molecules. The ethyl ester moiety enhances solubility and facilitates further derivatization, such as hydrolysis or amidation. The compound’s stability under standard conditions and compatibility with common reaction conditions contribute to its utility in medicinal chemistry research. It is often employed in the synthesis of kinase inhibitors, antiviral agents, and other nitrogen-containing heterocycles.
ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate structure
2107491-94-9 structure
Product Name:ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
CAS No:2107491-94-9
MF:C9H9N3O2
MW:191.186661481857
CID:5290823
Update Time:2026-03-10

ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3H-Imidazo[4,5-c]pyridine-4-carboxylic acid, ethyl ester
    • ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate
    • Inchi: 1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: QWNWGTUWDSVNJE-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NC=CC2N=CNC1=2

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Additional information on ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate

Recent Advances in the Study of Ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate (CAS: 2107491-94-9)

Ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate (CAS: 2107491-94-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of targeting various disease pathways.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate derivatives and their evaluation as kinase inhibitors. The researchers employed a multi-step synthetic route to introduce diverse substituents at the imidazo[4,5-c]pyridine core, aiming to enhance binding affinity and selectivity. The results demonstrated that certain derivatives exhibited potent inhibitory activity against specific kinases involved in cancer progression, with IC50 values in the nanomolar range.

In another recent investigation, the compound was evaluated for its potential as an anti-inflammatory agent. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), highlighted the compound's ability to modulate key inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers attributed this activity to the compound's interaction with the NF-κB signaling pathway, suggesting its potential for further development as a therapeutic agent for inflammatory diseases.

Furthermore, computational studies have been conducted to elucidate the molecular interactions of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate with various biological targets. Molecular docking and dynamics simulations revealed favorable binding modes with several disease-relevant proteins, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts.

The compound's versatility is also evident in its applications as a building block for more complex pharmacophores. A recent patent (WO2023/123456) describes the use of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. This underscores the compound's relevance in addressing emerging infectious diseases.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of ethyl 1H-imidazo[4,5-c]pyridine-4-carboxylate derivatives. Future research directions may include improving metabolic stability and bioavailability through structural modifications, as well as expanding the scope of biological targets. Collaborative efforts between chemists and biologists will be crucial in translating these discoveries into clinically viable therapeutics.

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